molecular formula C12H16ClNO B170724 N-(4-(tert-Butyl)-2-chlorophenyl)acetamide CAS No. 100141-30-8

N-(4-(tert-Butyl)-2-chlorophenyl)acetamide

Cat. No. B170724
CAS RN: 100141-30-8
M. Wt: 225.71 g/mol
InChI Key: NQEYFCHLAJWJIX-UHFFFAOYSA-N
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Description

N-tert-butylacetamide, a compound similar to the one you mentioned, is a chemical compound with the formula C6H13NO . It is used in the synthesis of amides using the Ritter reaction with bismuth triflate catalysis . It is also used as a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular formula of N-tert-butylacetamide is C6H13NO . The IUPAC Standard InChIKey is ACYFWRHALJTSCF-UHFFFAOYSA-N .


Chemical Reactions Analysis

A novel thiacalix4arene N-(4-(tert-butyl) phenyl)-2-chloroacetamide (TCAN2PA) has been designed and synthesized toward the selective recognition of Hg(II) ions . A red shift in absorption maxima followed by the significant enhancement in emission intensity indicates its exceptional selectivity toward Hg(II) ion over a series of competing common metal ions .


Physical And Chemical Properties Analysis

N-tert-butylacetamide has a molar mass of 115.176 . The NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for various thermophysical properties of this compound .

Scientific Research Applications

Hydrogen-Bonding Patterns

N-(4-(tert-Butyl)-2-chlorophenyl)acetamide exhibits unique hydrogen-bonding patterns, contributing to its potential applications in molecular structure and bonding studies. Gerson López and colleagues (2010) found that molecules of this compound can form chains and sheets through combinations of hydrogen bonds, which are crucial for understanding molecular interactions and crystal structures (López et al., 2010).

Crystal Structures and Interactions

Investigations into the crystal structures of similar acetamides reveal intricate interactions that could inform the design of new materials and pharmaceuticals. B. Narayana et al. (2016) discussed how various hydrogen bonds and arene interactions link molecules, contributing to the structural integrity and potential applications of these compounds (Narayana et al., 2016).

Electrochemical Properties

The electrochemical properties of this compound derivatives are significant for applications in electronics and material science. Y. Miura and Y. Muranaka (2006) performed an electrochemical study on similar compounds, demonstrating reversible cyclic voltammograms, which could be valuable for developing electronic components (Miura & Muranaka, 2006).

Antiviral and Antiapoptotic Effects

In the realm of biomedicine, a derivative of this compound showed significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications. Joydeep Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and found it effective in treating Japanese encephalitis, pointing towards its potential in antiviral therapy (Ghosh et al., 2008).

Antibacterial Activity and QSAR Studies

The compound's analogs have been investigated for antibacterial activity, providing insights into its potential use in developing new antibiotics. N. Desai et al. (2008) conducted synthesis and QSAR studies on similar compounds, showing moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008).

Photovoltaic Efficiency Modeling

This acetamide and its analogs have been studied for their potential use in photovoltaic cells. Y. Mary et al. (2020) investigated the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, indicating their suitability as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Nonlinear Optical Properties

The nonlinear optical properties of similar acetamides have been explored, highlighting their potential in photonic devices. A. N. Castro et al. (2017) identified these compounds as good candidates for optical switches and modulators (Castro et al., 2017).

Mechanism of Action

Amides can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides . Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines .

Safety and Hazards

While specific safety data for N-(4-(tert-Butyl)-2-chlorophenyl)acetamide is not available, similar compounds such as tert-Butylamine are highly flammable and harmful if swallowed . They can cause severe skin burns and eye damage, and are toxic if inhaled . They are also harmful to aquatic life with long-lasting effects .

Future Directions

The development of new catalysts for the synthesis of N-tert-butyl amides is an area of ongoing research . Additionally, the use of N-tert-butylacetamide and similar compounds in the selective recognition of specific ions presents interesting possibilities for future exploration .

properties

IUPAC Name

N-(4-tert-butyl-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEYFCHLAJWJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333707
Record name N-(4-tert-Butyl-2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100141-30-8
Record name N-(4-tert-Butyl-2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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